molecular formula C50H67ClN2O10 B14265938 3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide

3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide

Cat. No.: B14265938
M. Wt: 891.5 g/mol
InChI Key: YBVBNDGHKHKUAG-RJSIKDNPSA-N
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Description

The compound “3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide” is a complex organic molecule with potential applications in various scientific fields. This compound features multiple functional groups, including chloro, dimethylamino, hydroxy, and methyloxan groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the core structure and the introduction of various functional groups. Typical synthetic routes may include:

    Formation of the Core Structure: This step involves the construction of the pentacyclic heptacosa core through cyclization reactions.

    Functional Group Introduction:

Industrial Production Methods

Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This may include:

    Catalysis: Use of catalysts to enhance reaction rates and selectivity.

    Purification: Techniques such as chromatography and crystallization to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxy groups to carbonyl groups.

    Reduction: Reduction of carbonyl groups to alcohols.

    Substitution: Replacement of chloro groups with other nucleophiles.

Common Reagents and Conditions

Common reagents and conditions used in these reactions include:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines or thiols for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of new substituted derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe for studying biological processes and interactions.

    Medicine: Potential use as a therapeutic agent or drug candidate.

    Industry: Use in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which the compound exerts its effects involves interactions with specific molecular targets and pathways. This may include:

    Binding to Receptors: Interaction with specific receptors or enzymes.

    Modulation of Pathways: Influence on signaling pathways or metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds may include other complex organic molecules with multiple functional groups, such as:

    3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide analogs: .

    Other Pentacyclic Compounds: Molecules with similar core structures but different functional groups.

Properties

Molecular Formula

C50H67ClN2O10

Molecular Weight

891.5 g/mol

IUPAC Name

3-chloro-N-[4-(dimethylamino)-6-[[(7E,11E)-14-ethyl-17,18,23-trihydroxy-8,20,22-trimethyl-25,27-dioxo-3-propyl-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-4,7,11,14,23-pentaen-9-yl]oxy]-2-methyloxan-3-yl]-6-hydroxy-2-methylbenzamide

InChI

InChI=1S/C50H67ClN2O10/c1-10-13-29-16-17-31-20-25(3)38(62-39-23-35(53(8)9)43(28(6)61-39)52-47(59)40-27(5)34(51)18-19-36(40)54)15-12-14-33-30(11-2)22-32-42(26(4)21-37(55)44(32)56)49(33,7)45(57)41-46(58)50(31,24-29)63-48(41)60/h12,14,16-20,22,26,28-29,31-33,35,37-39,42-44,54-57H,10-11,13,15,21,23-24H2,1-9H3,(H,52,59)/b14-12+,25-20+,45-41?

InChI Key

YBVBNDGHKHKUAG-RJSIKDNPSA-N

Isomeric SMILES

CCCC1CC23C(C=C1)/C=C(/C(C/C=C/C4C(=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5O)O)C)CC)OC6CC(C(C(O6)C)NC(=O)C7=C(C=CC(=C7C)Cl)O)N(C)C)\C

Canonical SMILES

CCCC1CC23C(C=C1)C=C(C(CC=CC4C(=CC5C(C4(C(=C(C2=O)C(=O)O3)O)C)C(CC(C5O)O)C)CC)OC6CC(C(C(O6)C)NC(=O)C7=C(C=CC(=C7C)Cl)O)N(C)C)C

Origin of Product

United States

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